molecular formula C17H24N8O3 B12712454 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- CAS No. 88339-21-3

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-

Cat. No.: B12712454
CAS No.: 88339-21-3
M. Wt: 388.4 g/mol
InChI Key: RHEXLFYPMKWENH-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves multiple steps. The process typically starts with the preparation of the purine core, followed by the introduction of the functional groups. Common reagents used in the synthesis include dimethylamine, piperazine, and oxadiazole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a wide range of derivatives with different properties.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(4-methylbenzyl)-8-(4-methyl-1-piperazinyl): This compound has a similar purine core but different functional groups.

    1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(4-methylbenzyl): Another similar compound with variations in the attached groups.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-methyl-1-piperazinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88339-21-3

Molecular Formula

C17H24N8O3

Molecular Weight

388.4 g/mol

IUPAC Name

1,3-dimethyl-7-[[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione

InChI

InChI=1S/C17H24N8O3/c1-21-6-8-24(9-7-21)5-4-13-19-12(20-28-13)10-25-11-18-15-14(25)16(26)23(3)17(27)22(15)2/h11H,4-10H2,1-3H3

InChI Key

RHEXLFYPMKWENH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=NC(=NO2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C

Origin of Product

United States

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